molecular formula C22H23ClN4OS B2884018 (E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1351663-52-9

(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No. B2884018
CAS RN: 1351663-52-9
M. Wt: 426.96
InChI Key: RBBLJNTXPFUJRN-CALJPSDSSA-N
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Description

The compound “(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride” has a CAS Number of 1351664-76-0. Its molecular formula is C23H23ClN4O3S and it has a molecular weight of 470.9717 .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of novel derivatives containing the thiadiazine moiety have been extensively studied. For instance, Hamama et al. (2017) explored the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles with carboxylic acid derivatives, leading to compounds with significant antimicrobial properties. This research underscores the potential of thiadiazine derivatives in developing new antimicrobial agents (Hamama et al., 2017).

Biological Activities and Chemical Synthesis

Research on the chemical synthesis and evaluation of biological activities of compounds containing the thiadiazine structure has also been reported. Başoğlu et al. (2013) synthesized hybrid molecules containing penicillanic acid or cephalosporanic acid moieties combined with 1,3,4-thiadiazole, showing good to moderate antimicrobial activity against various microorganisms. This study illustrates the versatility of thiadiazine derivatives in synthesizing compounds with potential therapeutic applications (Başoğlu et al., 2013).

Anticancer and Pharmacological Evaluation

Further, the synthesis and pharmacological evaluation of compounds with the thiadiazine core have been directed towards exploring their anticancer activities. Kumar et al. (2017) detailed the creation of novel derivatives aimed at assessing antidepressant and antianxiety properties, revealing the potential of thiadiazine derivatives in psychiatric disorder treatments (Kumar et al., 2017).

properties

IUPAC Name

(E)-3-phenyl-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS.ClH/c27-21(12-11-18-7-3-1-4-8-18)25-13-15-26(16-14-25)22-24-23-20(17-28-22)19-9-5-2-6-10-19;/h1-12H,13-17H2;1H/b12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBLJNTXPFUJRN-CALJPSDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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